molecular formula C14H23NO4 B2495363 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid CAS No. 1379859-23-0

2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid

Cat. No.: B2495363
CAS No.: 1379859-23-0
M. Wt: 269.341
InChI Key: PABLWCRQESJOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a cyclohexenyl group attached to the propanoic acid backbone. This compound is often used in peptide synthesis and various organic synthesis applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Formation of the Cyclohexenyl Group: The cyclohexenyl group is introduced through a Grignard reaction or other suitable methods, where cyclohexenyl magnesium bromide reacts with an appropriate precursor.

    Coupling Reaction: The Boc-protected amino acid is then coupled with the cyclohexenyl group using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

    Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of deprotected amino acids or other functionalized derivatives.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid has several scientific research applications, including:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Organic Synthesis: Utilized in the synthesis of complex organic molecules and natural products.

    Biological Studies: Studied for its interactions with biological targets and its role in biochemical pathways.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, while the cyclohexenyl group can interact with hydrophobic pockets in proteins or enzymes. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure with a phenyl group instead of a cyclohexenyl group.

    2-((tert-Butoxycarbonyl)amino)-3-(cyclohexyl)propanoic acid: Similar structure with a cyclohexyl group instead of a cyclohexenyl group.

    2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-2-en-1-yl)propanoic acid: Similar structure with a cyclohex-2-en-1-yl group.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid is unique due to the presence of the cyclohex-3-en-1-yl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-5,10-11H,6-9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABLWCRQESJOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC=CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.